molecular formula C23H34Cl2N2O2 B2636851 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216600-67-7

1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2636851
CAS No.: 1216600-67-7
M. Wt: 441.44
InChI Key: WSTXIQSLXQXPKX-UHFFFAOYSA-N
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Description

1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sec-butyl group, a phenoxy group, a phenylpiperazine moiety, and a propanol backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of sec-butylphenol with an appropriate halogenating agent to form the sec-butylphenoxy intermediate.

    Nucleophilic Substitution: The phenoxy intermediate undergoes nucleophilic substitution with a halogenated propanol derivative to form the desired propanol intermediate.

    Piperazine Coupling: The propanol intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the final product.

    Formation of Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the phenylpiperazine or phenoxy groups.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with a similar structure to 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exhibit antidepressant properties. The phenylpiperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that such compounds can enhance serotonin levels, thereby alleviating symptoms of depression.

Antipsychotic Potential

The compound's ability to interact with dopamine receptors suggests potential antipsychotic effects. Similar compounds have been evaluated for their efficacy in treating schizophrenia and other psychotic disorders. The dual action on both serotonin and dopamine pathways may provide a balanced therapeutic approach.

Neuroprotective Effects

There is emerging evidence that compounds like this compound may possess neuroprotective properties. Studies indicate that such compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntidepressantSerotonin receptor modulation
AntipsychoticDopamine receptor antagonism
NeuroprotectiveReduction of oxidative stress

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry explored the antidepressant activity of a related compound, demonstrating significant improvement in behavioral tests associated with depression in animal models. The study highlighted the role of the phenoxy group in enhancing bioavailability and receptor affinity.

Case Study 2: Neuroprotective Mechanisms

In an investigation into neuroprotective mechanisms, researchers found that the compound reduced neuronal apoptosis induced by oxidative stress in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels and upregulation of antioxidant enzymes, suggesting a protective role against neurodegeneration.

Mechanism of Action

The mechanism of action of 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Tert-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(2-(Isopropyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the sec-butyl group, which may impart distinct steric and electronic properties compared to its analogs. This can affect its reactivity, biological activity, and overall chemical behavior.

Biological Activity

1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with a unique chemical structure. It has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C23H34Cl2N2O2C_{23}H_{34}Cl_{2}N_{2}O_{2} and a molecular weight of 441.4 g/mol .

Chemical Structure

The structure of the compound includes:

  • A sec-butyl group
  • A phenoxy group
  • A phenylpiperazine moiety
  • A propanol backbone

This structural complexity may contribute to its biological activity and potential therapeutic applications.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes, receptors, or ion channels. The compound may influence various signaling pathways, metabolic processes, or gene expression .

Pharmacological Properties

Research indicates that piperazine derivatives, such as this compound, may exhibit a range of pharmacological activities:

  • Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation and has implications in Alzheimer's disease treatment .
  • Antidepressant Activity : Piperazine compounds are often investigated for their potential antidepressant effects due to their ability to modulate serotonin and dopamine pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-(2-(Tert-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochlorideC25H38Cl2N2O3Potential antidepressant
1-(2-(Isopropyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochlorideC24H36Cl2N2O3Acetylcholinesterase inhibitor

The presence of the sec-butyl group in this compound may impart distinct steric and electronic properties compared to its analogs, potentially affecting its reactivity and biological activity .

Study on Piperazine Derivatives

A study focused on various piperazine derivatives highlighted their potential as acetylcholinesterase inhibitors. The research employed virtual screening and molecular docking techniques to evaluate the binding affinities of these compounds to enzyme sites. The findings suggested that modifications in the piperazine structure could enhance inhibitory activity against acetylcholinesterase, indicating a promising avenue for drug development targeting neurodegenerative diseases .

Therapeutic Applications

The compound's unique structure suggests potential applications in:

  • Neuropharmacology : As a candidate for treating cognitive disorders.
  • Psychopharmacology : For developing new antidepressants or anxiolytics based on its interaction with neurotransmitter systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. For example, adjusting the molar ratio of intermediates (e.g., phenoxy-propanol and phenylpiperazine derivatives), solvent polarity (e.g., dichloromethane vs. ethanol), and temperature during coupling reactions can enhance yield. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents may improve purity . Orthogonal analytical techniques (HPLC, LC-MS) should validate structural integrity and purity.

Q. What methods are recommended for determining the physicochemical properties of this compound when such data is unavailable?

Methodological Answer: Key physicochemical properties can be experimentally determined:

  • Melting point: Differential Scanning Calorimetry (DSC).
  • LogP: Reverse-phase HPLC with reference standards.
  • Solubility: Shake-flask method in buffered solutions (pH 1.2–7.4).
  • Stability: Forced degradation studies under heat, light, and humidity (ICH Q1A guidelines).
    Lack of existing data (e.g., no reported logPow or pKa in ) necessitates these assays for regulatory compliance and formulation development .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use NIOSH-approved respirators (P95 or higher) for particulate protection and chemical-resistant gloves (nitrile) .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.
  • Storage: Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to 40°C/75% RH for 6 months (per ICH Q1B). Monitor degradation via HPLC for impurities.
  • Photostability: Use a light cabinet (ICH Q1B) with UV/visible light (1.2 million lux hours).
  • pH-Dependent Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Quantify degradation products using LC-MS/MS .

Q. What strategies are effective in elucidating the compound’s pharmacological mechanism of action?

Methodological Answer:

  • Receptor Binding Assays: Screen against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement assays (Ki determination). The phenylpiperazine moiety suggests potential CNS activity .
  • Cellular Signaling: Measure cAMP or calcium flux in HEK293 cells transfected with target receptors.
  • In Silico Docking: Use Schrödinger Suite or AutoDock to predict binding affinities to receptors (e.g., 5-HT1A) .

Q. How should contradictory data from different studies on the compound’s biological activity be addressed?

Methodological Answer:

  • Reproducibility Checks: Replicate experiments under standardized conditions (e.g., cell line authentication, serum batch consistency).
  • Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to assess effect size heterogeneity.
  • Orthogonal Assays: Validate findings using alternative methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What experimental approaches can resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to identify critical parameters (e.g., catalyst loading, reaction time).
  • In-Line Analytics: Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Scale-Down Models: Mimic large-scale conditions in microreactors to identify mass transfer limitations .

Q. How can researchers evaluate the compound’s potential for metabolic interference?

Methodological Answer:

  • CYP450 Inhibition: Incubate with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS.
  • Reactive Metabolite Screening: Use glutathione-trapping assays to detect electrophilic intermediates.
  • Pharmacokinetic Profiling: Conduct cassette dosing in rodents to assess AUC, Cmax, and half-life .

Properties

IUPAC Name

1-(2-butan-2-ylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2.2ClH/c1-3-19(2)22-11-7-8-12-23(22)27-18-21(26)17-24-13-15-25(16-14-24)20-9-5-4-6-10-20;;/h4-12,19,21,26H,3,13-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTXIQSLXQXPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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